(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol
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Overview
Description
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with two stereogenic centersThe absolute configuration of the stereogenic centers is determined by the Cahn-Ingold-Prelog rules, which assign priorities to the substituents attached to the stereocenters.
Preparation Methods
The synthesis of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol typically involves reactions with benzaldehyde and a nitroalkane in the presence of an amine catalyst. Another approach involves the use of enzymes for biocatalysis. Industrial production methods may include catalytic asymmetric construction through N-heterocyclic carbene-catalyzed cascade annulation reactions, which offer high yields and can be transformed into useful compounds like alcohols, amides, and epoxides.
Chemical Reactions Analysis
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .
Scientific Research Applications
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol has significant applications in medicinal and synthetic chemistry. Its asymmetric construction through catalytic reactions has been reported to offer high yields, making it valuable for the synthesis of various compounds. Additionally, the compound has been synthesized via bioconversion of naphthalene using modified strains of Pseudomonas fluorescens, representing an efficient pathway for producing cyclic chiral diols. In biotransformation studies, cultures of Pseudomonas putida have been used to form this compound, providing insights into its metabolic pathways.
Mechanism of Action
The mechanism of action of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interacting with receptors involved in various biological processes. For example, it may inhibit topoisomerase II and epidermal growth factor receptor (EGFR), making it a potential dual-acting anticancer agent .
Comparison with Similar Compounds
(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol can be compared with other similar compounds such as (1R,2S)-2-Phenylcyclopropanaminium and (1R,2S)-2-Amino-1,2-diphenylethanol. These compounds share similar stereochemical properties but differ in their specific functional groups and applications. For instance, (1R,2S)-2-Phenylcyclopropanaminium is a monoamine oxidase inhibitor used in the treatment of depression, while (1R,2S)-2-Amino-1,2-diphenylethanol is used in chromatography and mass spectrometry applications .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |
InChI Key |
JQPITVPQQKOMGF-WPRPVWTQSA-N |
Isomeric SMILES |
C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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